Lumigen PPD Lumigen PPD
Brand Name: Vulcanchem
CAS No.: 124951-96-8
VCID: VC0220373
InChI:
SMILES:
Molecular Formula: C6H9NO4
Molecular Weight: 0

Lumigen PPD

CAS No.: 124951-96-8

Cat. No.: VC0220373

Molecular Formula: C6H9NO4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Lumigen PPD - 124951-96-8

Specification

CAS No. 124951-96-8
Molecular Formula C6H9NO4
Molecular Weight 0

Introduction

Chemical Structure and Properties

Lumigen PPD features a complex molecular structure consisting of a 1,2-dioxetane ring system integrated with an adamantane moiety, a methoxy group, and a phosphorylated phenyl substituent . The complete chemical name, 4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt, reflects this intricate arrangement of functional groups that contribute to its unique chemical properties . The compound's CAS number is documented as 124951-96-8.

The dioxetane ring is the reactive center of the molecule, containing an oxygen-oxygen bond that stores chemical energy. The adamantane group provides steric hindrance that enhances the thermal stability of the otherwise reactive dioxetane ring. This structural arrangement ensures that Lumigen PPD remains stable at ambient temperature and in standard storage conditions until it encounters the appropriate triggering enzyme .

In terms of physical properties, Lumigen PPD exhibits excellent stability in both crystalline form and aqueous solutions, making it versatile for various laboratory applications. The compound emits luminescence with a broad maximum at approximately 530 nm when incorporated into the Lumi-Phos 530 formulation, which is in the green-yellow region of the visible spectrum . This emission wavelength is advantageous for detection systems using conventional photomultiplier tubes and CCD cameras.

Development and History

The development of Lumigen PPD represents a significant achievement in chemiluminescent technology, primarily attributed to the pioneering work of A. Paul Schaap and colleagues at Wayne State University in Detroit during the late 1980s . These compounds became collectively known as "Schaap's dioxetanes," marking a major advancement in stable chemiluminescent reagents.

In 1989, Schaap, along with researchers Hashem Akhavan and Louis J. Romano, reported that Lumigen PPD was suitable for ultrasensitive enzyme-linked immunoassays and DNA probes, demonstrating its potential for biochemical detection applications . Concurrently, Irena Bronstein and colleagues at Tropix (Bedford, MA) described the application of this compound in immunoassays for detecting the thyroid-stimulating hormone thyrotropin, establishing one of its earliest clinical applications .

These early studies laid the foundation for the widespread adoption of Lumigen PPD in various analytical techniques. The compound's exceptional stability and sensitivity represented a significant improvement over previous chemiluminescent reagents, which often suffered from limited shelf life or required complex handling procedures.

The fundamental mechanism underlying Lumigen PPD's functionality involves a chemiluminescent reaction triggered by enzymatic activity. When alkaline phosphatase enzyme hydrolyzes the phosphate group of Lumigen PPD, the resulting phenolate ion undergoes an intramolecular reaction that leads to the decomposition of the dioxetane ring . This decomposition generates an excited state species that subsequently releases energy in the form of visible light as it returns to the ground state.

The reaction sequence can be summarized as follows:

  • Enzymatic dephosphorylation by alkaline phosphatase

  • Formation of an unstable phenolate intermediate

  • Decomposition of the dioxetane ring

  • Generation of excited state species

  • Emission of light (chemiluminescence) upon return to ground state

In the Lumi-Phos 530 formulation, this process is enhanced by a unique co-surfactant system that promotes energy transfer to fluorescent head groups, resulting in more efficient light generation with a characteristic emission maximum at 530 nm . This enhancement significantly improves the sensitivity of detection systems utilizing this compound.

The kinetics of this reaction are well-characterized. When Lumigen PPD is added to a sample containing alkaline phosphatase at 37°C, the chemiluminescence intensity increases progressively with time, reaching a plateau after approximately 40-50 minutes . With low enzyme concentrations, the light intensity remains relatively constant for several hours afterward, providing a stable signal for measurement . This temporal stability represents a significant advantage in analytical applications, allowing for flexible measurement timing.

Applications in Scientific Research

Immunoassays

Lumigen PPD serves as a critical component in chemiluminescent immunoassays, where it functions as the substrate for alkaline phosphatase-labeled antibodies or antigens . These assays are widely employed in clinical diagnostics to detect and quantify various biomarkers, hormones, and other analytes of interest. The exceptional sensitivity of Lumigen PPD enables the detection of extremely low concentrations of target molecules, making it particularly valuable for applications requiring high sensitivity.

A prominent example is the detection of thyroglobulin, an important biomarker for monitoring thyroid disorders and thyroid cancer . In these assays, Lumigen PPD is typically used in the form of Lumi-Phos 530, a ready-to-use formulation that optimizes the chemiluminescent properties of the compound . The assay methodology generally involves capture of the target analyte using specific antibodies, followed by detection with alkaline phosphatase-conjugated secondary antibodies and subsequent addition of the Lumigen PPD substrate .

DNA Probe Assays

In nucleic acid detection systems, Lumigen PPD enables the visualization of specific DNA or RNA sequences through chemiluminescent signaling . These assays typically involve hybridization of target nucleic acids with complementary probes that are directly or indirectly labeled with alkaline phosphatase. Upon addition of Lumigen PPD, the enzyme catalyzes the dephosphorylation reaction, generating a light signal proportional to the amount of target sequence present.

This application is particularly valuable in molecular diagnostics, genetic testing, and research settings where the detection of specific nucleic acid sequences is required. The high sensitivity of Lumigen PPD allows for the detection of low copy numbers of target sequences, enhancing the diagnostic capabilities of these assays.

Clinical Diagnostics

Lumigen PPD has found extensive application in clinical laboratory diagnostics, where it is utilized in a variety of immunoassay platforms for detecting hormones, tumor markers, infectious disease antigens, and other clinically relevant analytes . The compound's high sensitivity and stability make it particularly suitable for automated clinical analyzers, where reliability and reproducibility are essential.

In clinical settings, Lumigen PPD-based assays provide several advantages, including:

  • Extended dynamic range, allowing for the quantification of analytes across a broad concentration spectrum

  • Reduced sample volume requirements due to enhanced sensitivity

  • Improved turnaround times compared to traditional radioimmunoassays

  • Elimination of radioactive waste concerns associated with older immunoassay technologies

These benefits have contributed to the widespread adoption of Lumigen PPD-based assays in modern clinical laboratories, enhancing both the efficiency and effectiveness of diagnostic testing.

Performance Characteristics

Sensitivity and Detection Limits

Lumigen PPD exhibits remarkable sensitivity in detection applications, demonstrating approximately 10,000 times greater sensitivity than conventional colorimetric substrates in solution . This exceptional sensitivity enables the detection of enzyme concentrations as low as 0.001 attomoles, representing one of the most sensitive detection methods available for alkaline phosphatase .

The following table summarizes the comparative sensitivity of Lumigen PPD relative to other detection methods:

Detection MethodRelative SensitivityApproximate Detection Limit
Lumigen PPD (Chemiluminescent)10,000×0.001 attomoles
Colorimetric Substrates10 attomoles
Fluorescent Substrates10-100×0.1-1 attomoles

This extraordinary sensitivity makes Lumigen PPD particularly valuable for applications requiring the detection of extremely low analyte concentrations, such as early-stage disease biomarkers or trace environmental contaminants.

Interactions with Other Compounds

Effects of Trivalent Metal Ions

Research has demonstrated significant interactions between Lumigen PPD and various trivalent metal ions, which can substantially affect its chemiluminescent properties . Studies conducted with Lumigen PPD in DMSO solution revealed that trivalent metal ions, including Cr³⁺, Ga³⁺, Fe³⁺, and Al³⁺, can dramatically quench the resulting chemiluminescence .

These interactions follow Stern-Volmer kinetics in the quencher concentration range of 1.5 × 10⁻⁴ to 1.8 × 10⁻³ mol/L . The relative quenching efficiency follows the order: Cr³⁺ > Ga³⁺ > Fe³⁺ > Al³⁺, indicating differential effects based on the specific metal ion involved .

This quenching phenomenon has important implications for assay design and optimization, particularly in contexts where these metal ions might be present in biological samples or reagent systems. Understanding these interactions enables researchers to develop strategies to mitigate potential interference or, alternatively, to exploit these effects for novel analytical applications.

Recent Research Developments

Research interest in Lumigen PPD and related dioxetane compounds continues to advance the field of chemiluminescent detection. In 2018, Roland Lindh and colleagues published a comprehensive review examining the chemiluminescence and bioluminescence properties of cyclic peroxides, including Schaap's dioxetanes . This review synthesized decades of research on these compounds, providing valuable insights into their mechanisms and applications.

A particularly significant advancement occurred in 2019 when Nir Hananya and Doron Shabat at Tel Aviv University reported a modified dioxetane structure incorporating an electron-withdrawing group . This modification resulted in a remarkable 3000-fold increase in chemiluminescence quantum yield compared to conventional dioxetanes . This discovery opens new possibilities for even more sensitive detection methods based on the dioxetane chemical framework.

These ongoing research efforts demonstrate the continued relevance and potential for further optimization of Lumigen PPD and related compounds. As detection technologies continue to evolve, refinements to these chemiluminescent substrates promise to enable even more sensitive and specific analytical methods for various scientific and clinical applications.

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